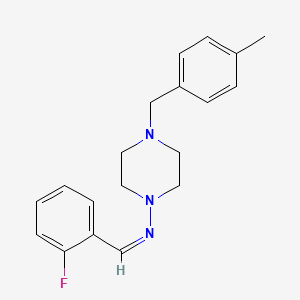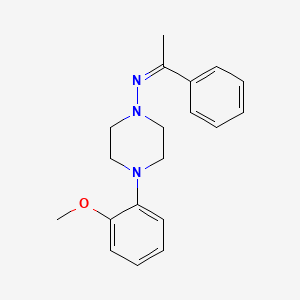![molecular formula C16H19N3O B5910593 N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5910593.png)
N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methyl-2-furyl)methylene]-4-phenyl-1-piperazinamine, commonly known as MFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MFP is a piperazinyl phenyl derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In
Mécanisme D'action
The exact mechanism of action of MFP is not fully understood. However, it is thought to act by modulating the activity of various ion channels and receptors in the central nervous system. It has been shown to activate the opioid receptors, which are involved in the modulation of pain and other physiological processes. MFP has also been shown to modulate the activity of voltage-gated ion channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
MFP has a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the severity and frequency of seizures, and have a potent analgesic effect. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
MFP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a wide range of biological activities, making it a useful tool for studying various physiological processes. However, MFP also has some limitations. It is a relatively new compound, and its long-term effects on human health are not fully understood. Additionally, its effects may vary depending on the dose and route of administration.
Orientations Futures
There are several future directions for research on MFP. One area of research is the development of new anti-inflammatory drugs based on the structure of MFP. Another area of research is the investigation of the long-term effects of MFP on human health. Additionally, more research is needed to understand the mechanism of action of MFP and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of MFP involves the condensation of 5-methyl-2-furaldehyde and 4-phenyl-1,2-diaminobutane in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to yield the final compound. The yield of MFP is typically around 60-70%, and the purity of the compound can be confirmed by melting point analysis and spectroscopic techniques such as IR and NMR.
Applications De Recherche Scientifique
MFP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-inflammatory activity. MFP has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This makes it a potential candidate for the development of new anti-inflammatory drugs.
Another area of research is the analgesic properties of MFP. It has been shown to have a potent analgesic effect in animal models of pain. This effect is thought to be mediated by the activation of the opioid receptors in the central nervous system.
MFP has also been studied for its anticonvulsant properties. It has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. This effect is thought to be mediated by the modulation of ion channels in the brain.
Propriétés
IUPAC Name |
(Z)-1-(5-methylfuran-2-yl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-14-7-8-16(20-14)13-17-19-11-9-18(10-12-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSPSOQGJBZDTP-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N\N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(5-Methylfuran-2-YL)-N-(4-phenylpiperazin-1-YL)methanimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[acetyl(phenyl)amino]-2,6-diisopropylphenyl acetate](/img/structure/B5910511.png)
![3-hydroxy-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910526.png)


![2-[(2-methylphenyl)amino]-N'-(2-naphthylmethylene)acetohydrazide](/img/structure/B5910535.png)

![3-(4-fluorophenyl)-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B5910551.png)
![N'-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5910555.png)


![ethyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5910565.png)
![{2-[2-(2-thienylacetyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5910574.png)

